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2-one
For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-1-methyl-1H-pyrazin-2-one is a halogenated pyrazinone derivative. The pyrazinone

scaffold is of significant interest in medicinal chemistry due to its presence in a variety of

biologically active natural products and synthetic compounds. The bromine atom at the 5-

position and the methyl group at the N-1 position of this particular compound offer versatile

handles for chemical modification, making it a potentially valuable building block in the

synthesis of more complex molecules for drug discovery and development. This document

provides a summary of its known physical and chemical properties.

Chemical and Physical Properties
A comprehensive search of available scientific literature and chemical databases indicates that

while some properties of 5-Bromo-1-methyl-1H-pyrazin-2-one have been predicted,

experimentally determined data is limited. The following tables summarize the available

information.
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Table 1: Identifiers and General Properties
Property Value Source

CAS Number 1243288-53-0 [1][2][3]

Molecular Formula C₅H₅BrN₂O [1][3]

Molecular Weight 189.01 g/mol [1][2]

IUPAC Name
5-bromo-1-methylpyrazin-2-

one
[1]

SMILES CN1C=C(N=CC1=O)Br [4]

Purity
≥95% to ≥98% (as offered by

commercial suppliers)
[1][3]

Table 2: Physical Properties
Property Value Notes

Melting Point No data available

Boiling Point 215.9 ± 50.0 °C Predicted value[5]

Density 1.73 ± 0.1 g/cm³ Predicted value[5]

Solubility No data available

Table 3: Computed Chemical Properties
Property Value Source

XlogP 0.4 [4]

Topological Polar Surface Area

(TPSA)
34.89 Å² [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Rotatable Bond Count 0 [1]
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Spectral Data
Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for

5-Bromo-1-methyl-1H-pyrazin-2-one are not readily available in the public domain. Predicted

mass spectrometry data is available.

Table 4: Predicted Mass Spectrometry Data
Adduct m/z

[M+H]⁺ 188.96581

[M+Na]⁺ 210.94775

[M-H]⁻ 186.95125

[M+NH₄]⁺ 205.99235

[M+K]⁺ 226.92169

Data from PubChemLite[4]

Chemical Reactivity and Stability
Storage: Commercial suppliers recommend storing at room temperature or at 2-8°C under

an inert atmosphere.[2]

Reactivity: The bromine atom on the pyrazinone ring is expected to be susceptible to

nucleophilic substitution and to participate in transition metal-catalyzed cross-coupling

reactions, such as Suzuki and Stille couplings. This makes it a useful intermediate for

introducing a variety of functional groups at this position.

Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 5-Bromo-1-methyl-1H-pyrazin-
2-one is not available in the reviewed literature. However, the synthesis of substituted

pyrazinones generally follows established synthetic routes. A plausible general approach for

the synthesis of 5-Bromo-1-methyl-1H-pyrazin-2-one is outlined below. This is a conceptual

workflow and would require optimization for this specific target molecule.
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General Synthetic Workflow for Substituted Pyrazinones
The synthesis could potentially start from a suitably substituted acyclic precursor, which

undergoes cyclization to form the pyrazinone ring. Subsequent bromination and N-methylation

would lead to the final product. Alternatively, a pre-formed pyrazinone ring could be

functionalized.

General Synthesis of 5-Bromo-1-methyl-1H-pyrazin-2-one

Acyclic Precursor
(e.g., α-amino acid derivative)

Pyrazinone Core

Cyclization

5-Bromo-pyrazin-2-one

Bromination

5-Bromo-1-methyl-1H-pyrazin-2-one

N-methylation

Click to download full resolution via product page

Caption: A conceptual workflow for the synthesis of 5-Bromo-1-methyl-1H-pyrazin-2-one.

Signaling Pathways and Biological Activity
There is currently no information available in the scientific literature detailing the involvement of

5-Bromo-1-methyl-1H-pyrazin-2-one in any specific signaling pathways or its biological

activities. The pyrazinone core is a known pharmacophore in various drug candidates,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b572747?utm_src=pdf-body-img
https://www.benchchem.com/product/b572747?utm_src=pdf-body
https://www.benchchem.com/product/b572747?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


suggesting that this compound could be a valuable intermediate in the synthesis of biologically

active molecules.

Safety Information
Based on information from chemical suppliers, 5-Bromo-1-methyl-1H-pyrazin-2-one is

associated with the following hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment,

should be followed when handling this compound.

Conclusion
5-Bromo-1-methyl-1H-pyrazin-2-one is a chemical intermediate with potential applications in

medicinal chemistry and drug discovery. While basic identifiers and some predicted properties

are known, there is a notable absence of comprehensive, experimentally verified data on its

physical properties, a detailed synthesis protocol, and its biological profile. Further research is

required to fully characterize this compound and explore its potential as a building block for

novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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